molecular formula C16H22N2O4S B4724625 2-methyl-1-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-indole-5-carboxamide

2-methyl-1-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-indole-5-carboxamide

Cat. No.: B4724625
M. Wt: 338.4 g/mol
InChI Key: ZYNPSAWJHGUDNT-UHFFFAOYSA-N
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Description

2-methyl-1-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-indole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methylsulfonyl group, a tetrahydrofuran ring, and an indole moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-indole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods that construct the indole ring.

    Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the indole core using reagents like methylsulfonyl chloride in the presence of a base.

    Attachment of the Tetrahydrofuran Ring: This can be done through nucleophilic substitution reactions where the tetrahydrofuran ring is introduced to the indole core.

    Formation of the Carboxamide Group: This involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

2-methyl-1-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-indole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-1-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-indole-5-carboxamide: shares similarities with other indole derivatives and sulfonyl-containing compounds.

    Indole-3-carboxamide: Another indole derivative with potential biological activity.

    Methylsulfonylmethane (MSM): A simple sulfonyl compound with various applications.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

2-methyl-1-methylsulfonyl-N-(oxolan-2-ylmethyl)-2,3-dihydroindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-11-8-13-9-12(5-6-15(13)18(11)23(2,20)21)16(19)17-10-14-4-3-7-22-14/h5-6,9,11,14H,3-4,7-8,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNPSAWJHGUDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methyl-1-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-indole-5-carboxamide
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2-methyl-1-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-indole-5-carboxamide
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2-methyl-1-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-indole-5-carboxamide
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2-methyl-1-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-indole-5-carboxamide
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2-methyl-1-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-indole-5-carboxamide
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2-methyl-1-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-indole-5-carboxamide

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